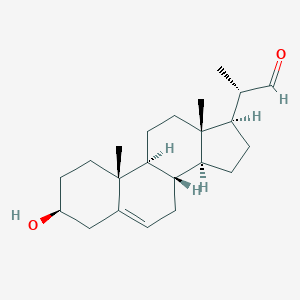

(3beta,20s)-20-Formyl-3-hydroxy-5-pregnene

Descripción general

Descripción

The compound (3beta,20s)-20-Formyl-3-hydroxy-5-pregnene is a complex organic molecule. It features a cyclopenta[a]phenanthrene core, which is a polycyclic structure, and includes multiple chiral centers, hydroxyl groups, and an aldehyde functional group. This compound is significant in various fields due to its unique structure and properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,20s)-20-Formyl-3-hydroxy-5-pregnene typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, introduction of hydroxyl groups, and the addition of the aldehyde group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and yield. The process would also include purification steps such as crystallization, distillation, or chromatography to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

The compound undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

Reduction: The aldehyde group can be reduced to form primary alcohols.

Substitution: The hydrogen atoms on the cyclopenta[a]phenanthrene core can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the aldehyde group may yield primary alcohols.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, (3beta,20s)-20-Formyl-3-hydroxy-5-pregnene serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to study stereochemistry and reaction mechanisms, leading to advancements in synthetic methodologies.

Biology

Biologically, this compound has been utilized to investigate the effects of polycyclic structures on biological systems. It can act as a model compound for understanding the behavior of similar natural products. Studies have indicated potential interactions with biological targets that could lead to insights into cellular processes.

Medicine

In medical research, derivatives of this compound show promise for therapeutic applications. Notably, compounds derived from it have been explored for their neuroactive properties , particularly in modulating brain excitability. Research indicates that these derivatives may alleviate conditions such as anxiety and seizures by interacting with GABA receptors .

Case Study: Neuroactive Steroids

A study highlighted the anticonvulsant and anxiolytic activities of 3-hydroxylated steroid derivatives derived from this compound. These compounds were shown to modulate chloride ion channels associated with the GABA receptor complex, suggesting a potential pathway for treating mood disorders .

Industry

In industrial applications, this compound is used in synthesizing advanced materials with specific properties. Its ability to serve as a precursor for various chemical transformations makes it valuable in developing polymers and other materials for electronics .

Data Table: Comparison of Similar Compounds

| Compound Name | Structure Type | Key Applications |

|---|---|---|

| Cholesterol | Polycyclic Steroid | Cell membrane component |

| Testosterone | Androgen | Hormonal therapy |

| Estradiol | Estrogen | Hormone replacement therapy |

| (3beta,20s)-20-Formyl... | Polycyclic Steroid | Neuroactive properties; drug development |

Mecanismo De Acción

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The pathways involved can include signal transduction, gene expression, or metabolic pathways.

Comparación Con Compuestos Similares

Similar Compounds

Cholesterol: Similar polycyclic structure but different functional groups.

Testosterone: Similar core structure with different functional groups and biological activity.

Estradiol: Another polycyclic compound with distinct functional groups and biological roles.

Uniqueness

The uniqueness of (3beta,20s)-20-Formyl-3-hydroxy-5-pregnene lies in its specific arrangement of functional groups and chiral centers, which confer unique chemical and biological properties not found in similar compounds.

Actividad Biológica

(3beta,20s)-20-Formyl-3-hydroxy-5-pregnene is a steroid compound belonging to the pregnene family, characterized by its unique structural features, including a hydroxyl group at the 3-position and a formyl group at the 20-position. This compound has garnered interest due to its potential biological activities and interactions within various biochemical pathways.

- Molecular Formula : C22H34O2

- Molecular Weight : Approximately 330.5 g/mol

- Structural Features : It features a cyclopenta[a]phenanthrene core, which is polycyclic and includes multiple chiral centers, hydroxyl groups, and an aldehyde functional group.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets in biological systems. These interactions can lead to alterations in cellular processes such as:

- Signal Transduction : The compound may influence signaling pathways that regulate gene expression and metabolic processes.

- Enzyme Interaction : It may act as a substrate or inhibitor for various enzymes involved in steroid metabolism.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Neuroactive Properties : Similar to other neuroactive steroids, this compound may modulate GABA_A receptors, which are crucial for regulating neuronal excitability. This modulation can potentially lead to anxiolytic and anticonvulsant effects .

- Hormonal Regulation : Given its steroidal nature, it may play a role in hormonal regulation and could be involved in reproductive functions and other physiological processes influenced by steroid hormones .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through a comparison with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Pregnenolone | Hydroxyl group at C3 | Precursor for other steroids |

| Dehydroepiandrosterone | Double bond between C4-C5 | Androgenic activity |

| 17-Hydroxypregnenolone | Hydroxyl group at C17 | Involved in cortisol synthesis |

| 20-Hydroxyprogesterone | Hydroxyl group at C20 | Regulates reproductive functions |

| This compound | Hydroxyl at C3 and formyl at C20 | Unique interactions with steroid receptors |

This table illustrates how the specific functional groups of this compound confer distinct biological activities compared to other steroids.

Case Studies and Research Findings

While detailed case studies specifically focused on this compound remain limited, some relevant studies provide insights into its potential applications:

- Neuropharmacological Studies : Research has indicated that compounds similar to this compound exhibit significant activity in modulating GABA_A receptor function. Such modulation has implications for developing new treatments for anxiety disorders and epilepsy .

- Synthetic Pathways : Various synthetic routes have been explored for producing this compound, emphasizing the importance of controlling stereochemistry during synthesis to preserve biological activity .

Propiedades

IUPAC Name |

(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h4,13-14,16-20,24H,5-12H2,1-3H3/t14-,16+,17+,18-,19+,20+,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEEYPCYYWYQYCL-NBOCEFNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90574467 | |

| Record name | 2-[(3S,8S,9S,10R,13S,14S,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53906-49-3 | |

| Record name | 2-[(3S,8S,9S,10R,13S,14S,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.